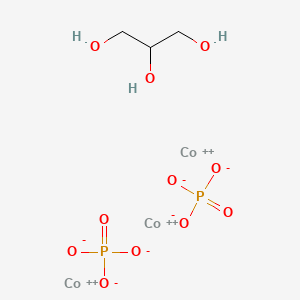

Cobalt glycerol phosphate

Description

Properties

CAS No. |

85204-09-7 |

|---|---|

Molecular Formula |

C3H8Co3O11P2 |

Molecular Weight |

458.84 g/mol |

IUPAC Name |

cobalt(2+);propane-1,2,3-triol;diphosphate |

InChI |

InChI=1S/C3H8O3.3Co.2H3O4P/c4-1-3(6)2-5;;;;2*1-5(2,3)4/h3-6H,1-2H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |

InChI Key |

RQMMOUBSIHIBAF-UHFFFAOYSA-H |

Canonical SMILES |

C(C(CO)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] |

Origin of Product |

United States |

Fundamental Coordination Chemistry of Cobalt Glycerol Phosphate Systems

Elucidation of Coordination Modes in Cobalt-Glycerol-Phosphate Complexes

Monodentate and Multidentate Ligand Architectures

Glycerol (B35011) (H₃gly), with its three hydroxyl groups, can coordinate to a metal center in several ways. While direct coordination of the neutral glycerol molecule is relatively rare, it can act as a monodentate or bidentate ligand. mdpi.com More commonly, glycerol is deprotonated to form glycerolate anions, which are more effective ligands. researchgate.net These deprotonated forms, such as [H₂gly]⁻, [Hgly]²⁻, and [gly]³⁻, can act as chelating ligands, forming stable five- or six-membered rings with the cobalt ion. mdpi.comresearchgate.net For instance, the glycerolato ligand can be bidentate, coordinating through two of its oxygen atoms. mdpi.com

The phosphate (B84403) group, an anion of phosphoric acid, is also a versatile ligand. It can coordinate to a cobalt center in a monodentate fashion, using one of its oxygen atoms. However, it more frequently acts as a multidentate or bridging ligand, a topic that will be explored in the next section.

Bridging Ligand Configurations

A key feature of both phosphate and deprotonated glycerol ligands is their ability to act as bridging ligands, connecting two or more cobalt centers. wikipedia.org This bridging capability is crucial in the formation of multinuclear complexes and coordination polymers.

The phosphate anion can bridge two metal centers in a variety of ways, often leading to the formation of extended networks. For example, in many metal phosphate structures, the PO₄³⁻ tetrahedra link metal centers to create one-, two-, or three-dimensional frameworks. nih.gov Dinuclear cobalt(II) complexes have been synthesized where two cobalt centers are doubly bridged by phosphate ester groups.

Glycerol, particularly in its deprotonated forms, can also act as a bridging ligand. mdpi.com The deprotonated hydroxyl groups can bridge two metal centers, contributing to the formation of polynuclear species. researchgate.net This is a common feature in the chemistry of metal glycerolates. mdpi.com The combination of the bridging capabilities of both the phosphate and glycerolate moieties in a single system suggests a strong potential for the formation of complex, extended structures in cobalt glycerol phosphate materials.

Structural Determinants of Cobalt-Glycerol-Phosphate Complexes

Influence of Glycerol Deprotonation States on Coordination Environments

The degree of deprotonation of glycerol's hydroxyl groups has a profound impact on its coordinating ability and the resulting structure of the complex. Neutral glycerol is a weak ligand, but as it is deprotonated, the resulting glycerolate anions become much stronger donors and are more likely to form stable complexes. researchgate.net

Role of Cobalt Oxidation State on Complex Geometry

Cobalt can exist in several oxidation states, with +2 and +3 being the most common in coordination complexes. The oxidation state of the cobalt ion is a critical determinant of the preferred coordination geometry.

Cobalt(II) , with its d⁷ electron configuration, is flexible in its coordination preferences. It can form complexes with various geometries, most commonly octahedral (six-coordinate) and tetrahedral (four-coordinate). nih.govrsc.org Pentacoordinate Co(II) complexes are also known. mdpi.com In the context of cobalt(II) phosphates, both octahedral and pentacoordinate sites have been observed in a 1:2 ratio in the anhydrous Co₃(PO₄)₂ structure.

Cobalt(III) , with a d⁶ electron configuration, almost exclusively forms six-coordinate octahedral complexes. researchgate.net These complexes are typically low-spin and kinetically inert. The preference for a specific geometry has a significant impact on how the glycerol and phosphate ligands arrange themselves around the metal center.

The interplay between the cobalt oxidation state and the nature of the ligands determines the final structure. For example, a Co(II) center might favor a tetrahedral geometry with monodentate ligands, while a Co(III) center would enforce an octahedral arrangement, likely requiring multidentate or multiple monodentate ligands.

Intermolecular Interactions and Self-Assembly in this compound Materials

The potential for extensive hydrogen bonding from the hydroxyl groups of glycerol, combined with the bridging capabilities of the phosphate and glycerolate ligands, makes this compound systems prime candidates for self-assembly into larger, ordered structures. These non-covalent interactions play a crucial role in the formation of supramolecular architectures and coordination polymers.

The formation of coordination polymers is a likely outcome in these systems. The phosphate group can act as a linker, creating chains, layers, or three-dimensional networks of cobalt centers. nih.govnih.govmdpi.com The glycerol ligand can either be a terminal ligand, decorating the polymer backbone, or it can participate in the bridging, further strengthening and defining the polymeric structure. The synthesis of cobalt(II) coordination polymers with other dicarboxylate and bipyridyl ligands has demonstrated the formation of robust 2D and 3D networks. nih.gov The principles governing the self-assembly of these materials, driven by the coordination preferences of the metal ion and the geometry of the bridging ligands, are directly applicable to the this compound system. The use of glycerol as a solvent in the synthesis of cobalt-based materials has been shown to influence the morphology of the resulting products, suggesting its role in directing the self-assembly process. rsc.org

Comprehensive Characterization Techniques for Cobalt Glycerol Phosphate Materials

Advanced Diffraction-Based Structural Analysis

Diffraction techniques are indispensable for elucidating the atomic arrangement within cobalt glycerol (B35011) phosphate (B84403). By analyzing the patterns produced when X-rays or electrons interact with the material, researchers can determine crystal structures, identify phases, and investigate nanoscale features.

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases present in a bulk sample of cobalt glycerol phosphate. The analysis of diffraction patterns can confirm the formation of known cobalt phosphate structures. For instance, the diffraction peaks of an anhydrous cobalt phosphate (Co₃(PO₄)₂) phase can be readily identified and matched with standard patterns from crystallographic databases, such as JCPDS No. 70-1795 for hexagonal Co₃(PO₄)₂. researchgate.netresearchgate.net The presence of sharp, well-defined peaks in a PXRD pattern indicates a high degree of crystallinity. Conversely, broad peaks can suggest the presence of amorphous material or very small crystalline domains, a feature often encountered in nanoscale materials. acs.org

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the precise atomic structure of a crystalline material. mdpi.com If a single crystal of this compound can be grown, SCXRD can determine the exact positions of cobalt, phosphorus, oxygen, and carbon atoms, as well as bond lengths and angles. mdpi.comrsc.org This technique is powerful enough to reveal the coordination environment of the cobalt ions (e.g., octahedral or tetrahedral) and the intricate network of interactions between the cobalt centers and the glycerol phosphate ligands. rsc.orgacs.org For example, studies on other cobalt complexes have successfully used SCXRD to define complex three-dimensional lattices and coordination environments. acs.org

Table 1: Representative Powder XRD Data for a Cobalt Phosphate Phase

| 2θ (degrees) | d-spacing (Å) | Corresponding Plane (hkl) |

| 19.62 | 4.52 | (111) |

| 31.40 | 2.85 | (220) |

| 36.03 | 2.49 | (311) |

| 45.85 | 1.98 | (222) |

| 59.74 | 1.55 | (511) |

| 64.92 | 1.44 | (440) |

| Note: Data is representative of a face-centered cubic Co₃O₄ structure, often a calcination product of cobalt precursors. Specific this compound patterns may vary. chalcogen.roresearchgate.net |

When this compound is synthesized as a nanomaterial, electron diffraction techniques become crucial for structural analysis at the nanoscale. rsc.org These methods, typically performed within a Transmission Electron Microscope (TEM), can overcome the limitations of bulk techniques like PXRD, which may not be sensitive to nanoscale heterogeneity. rsc.org

Selected Area Electron Diffraction (SAED) can produce diffraction patterns from specific regions of a sample, allowing for the identification of the crystal structure of individual nanoparticles or small agglomerates. Nanobeam diffraction further refines this by using a focused electron beam to analyze even smaller domains, providing highly localized structural information. These techniques are vital for confirming that nanoparticles observed in TEM images correspond to the crystalline phases identified by bulk XRD and for studying materials that may not form large, ordered crystals suitable for X-ray diffraction. rsc.org

Spectroscopic Probes for Chemical Bonding and Electronic States

Spectroscopy provides detailed information about the chemical bonding, functional groups, and electronic nature of this compound. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ³¹P NMR is particularly informative. The chemical shift of the phosphorus nucleus provides direct insight into the state of the phosphate group. semanticscholar.org Studies on various glycerol phosphate compounds show distinct chemical shifts depending on their molecular structure. For example, the resonance for glycerol 3-phosphate is reported at 0.60 δ (at pH 7, relative to 85% phosphoric acid), while glycerol 2-phosphate appears at 0.15 δ. nih.gov The presence of the paramagnetic Co(II) ion would be expected to cause significant broadening and shifting of the NMR signals, providing evidence of coordination between the metal and the phosphate ligand.

¹³C NMR could also be employed to analyze the carbon backbone of the glycerol moiety, helping to confirm the integrity of the ligand after synthesis. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. nih.gov The FTIR spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different bonds.

Key vibrational bands expected in the spectrum include a broad absorption for O-H stretching (hydroxyl groups) from the glycerol moiety, C-H stretching vibrations, and strong absorptions corresponding to the P-O bonds of the phosphate group. researchgate.netnih.gov The coordination of the phosphate and hydroxyl groups to the cobalt center would likely cause shifts in the positions and changes in the shapes of these bands compared to the free ligand. mdpi.com For instance, the interaction between a phosphate group and a metal oxide surface is known to produce characteristic Fe-O-P vibrations, and similar Co-O-P bands would be expected. nih.govmdpi.com

Table 2: Typical FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 (broad) | O-H stretching | Hydroxyl groups |

| ~2930, 2880 | C-H stretching | Aliphatic C-H |

| ~1100-950 (strong) | P-O stretching | Phosphate group |

| ~1050 | C-O stretching | C-O bonds in glycerol |

| ~560 | Co-O vibration | Cobalt-Oxygen bonds |

| Note: The exact positions of these bands can vary based on the specific coordination and crystalline structure of the compound. researchgate.netmdpi.comunifi.it |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the d-d transitions of the cobalt(II) ion in this case. slideshare.net The color of this compound is due to the absorption of light in the visible region, which promotes electrons between the d-orbitals of the Co(II) center that have been split by the ligand field of the glycerol phosphate.

The positions and intensities of the absorption bands are highly dependent on the coordination geometry of the cobalt ion. researchgate.net Octahedrally coordinated Co(II) complexes typically exhibit a characteristic absorption band in the 450-550 nm range, while tetrahedrally coordinated Co(II) complexes show more intense absorptions at longer wavelengths, often in the 600-750 nm range. acs.org Therefore, UV-Vis spectroscopy serves as a direct probe of the cobalt ion's coordination environment within the material. researchgate.net The absorption of glycerophosphates themselves occurs in the far-ultraviolet region (below 220 nm) and is typically assigned to a charge-transfer-to-solvent transition. rsc.org

Table 3: Common Electronic Transitions in Spectroscopy

| Transition | Description | Typical Wavelength Range |

| σ → σ | Excitation of an electron from a sigma bonding to a sigma anti-bonding orbital. | < 200 nm (Vacuum UV) |

| n → σ | Excitation from a non-bonding orbital to a sigma anti-bonding orbital. | 150-250 nm |

| π → π | Excitation from a pi bonding to a pi anti-bonding orbital in unsaturated systems. | 200-700 nm |

| n → π | Excitation from a non-bonding orbital to a pi anti-bonding orbital. | 200-700 nm |

| d-d | Transitions between d-orbitals in transition metal complexes. | 300-800 nm (Visible) |

| Note: For this compound, the d-d transitions are the most relevant in the standard UV-Vis range. youtube.comyoutube.comlibretexts.org |

Electronic Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for investigating materials with unpaired electrons. The cobalt(II) ion in this compound typically possesses a 3d⁷ electronic configuration, making it paramagnetic and therefore EPR-active. osti.gov This technique provides detailed insights into the molecular and electronic structure of the paramagnetic cobalt centers. osti.gov

EPR spectra of high-spin Co(II) complexes are generally recorded at very low (liquid helium) temperatures to counteract the effects of rapid electron spin-lattice relaxation, which can cause significant line broadening at higher temperatures. nih.govnih.gov In a glycerol-containing medium, which creates a homogeneous frozen matrix, resolution can be markedly enhanced. nih.gov The resulting spectra are analyzed to determine key parameters, such as the g-tensor and hyperfine coupling constants, which are fingerprints of the electronic properties and coordination environment of the Co(II) ion. osti.gov

For instance, studies on Co(II) in various coordination environments show that the spectral features are highly sensitive to the local geometry. High-spin Co(II) in a distorted tetrahedral or octahedral coordination environment gives rise to characteristic EPR signals. nih.govresearchgate.net Analysis of these signals can reveal whether the cobalt ion is in a high-spin (S=3/2) or low-spin (S=1/2) state, and provides information on the symmetry of the ligand field around the cobalt center. osti.govnih.gov In cobalt-containing aluminophosphates, for example, EPR signals with g-values around g≈5.4-5.8 and g≈2.0 are characteristic of framework Co(II) in a distorted tetrahedral geometry. researchgate.net

| EPR Parameter | Information Obtained | Typical Observation for Co(II) Complexes |

|---|---|---|

| g-tensor values | Provides information on the electronic structure and symmetry of the metal center. | Highly anisotropic, with values sensitive to rhombic or axial distortion in the coordination sphere. nih.gov |

| Hyperfine Coupling | Indicates the interaction between the unpaired electron and the cobalt nucleus (I=7/2). | Provides insight into the nature of the ground electronic state and covalent character of the metal-ligand bonds. |

| Signal Intensity | Quantifies the concentration of paramagnetic Co(II) species. | Can be used to monitor changes in oxidation state during chemical or electrochemical processes. mdpi.com |

| Line Shape and Width | Reflects the local environment and spin relaxation processes. | Glycerol matrices can lead to better-resolved spectra by creating a more uniform environment. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. ucl.ac.ukcardiff.ac.uk For this compound, XPS is instrumental in verifying the presence of cobalt, phosphorus, oxygen, and carbon on the surface and, crucially, in determining the oxidation state of the cobalt ions. ucl.ac.uk

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. The binding energy of these photoelectrons is characteristic of the element and its chemical environment. In the case of cobalt, the Co 2p region of the XPS spectrum is of particular interest. The spectrum for cobalt typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit splitting. ulaval.ca

The precise binding energies of these peaks, along with the energy separation between them and the presence and intensity of characteristic "shake-up" satellite peaks, allow for the unambiguous identification of the cobalt oxidation state. ucl.ac.uk For example, Co(II) and Co(III) species have distinct Co 2p spectra. Co(II) typically exhibits strong satellite structures, whereas these are absent or weak for Co(III). This allows XPS to probe the surface redox chemistry of this compound, which is particularly important in applications like catalysis. ucl.ac.uk Similarly, the P 2p and O 1s core level spectra provide information on the phosphate groups and their bonding environment (e.g., P-O-Co linkages). ulaval.ca

| Core Level | Typical Binding Energy Range (eV) | Information Gleaned |

|---|---|---|

| Co 2p | 778 - 810 | Determination of cobalt oxidation state (e.g., Co(II), Co(III)) based on peak positions and satellite features. ucl.ac.uk |

| P 2p | 132 - 136 | Confirmation of the phosphate group (PO₄³⁻) and information on its bonding environment (P-O-P vs. P-O-Co). ulaval.ca |

| O 1s | 529 - 535 | Distinguishes between different oxygen environments, such as in metal oxides (Co-O), phosphate groups (P-O), and hydroxyl or water species. |

| C 1s | 284 - 290 | Identifies the carbon from the glycerol backbone and any adventitious surface carbon contamination. |

X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of a specific absorbing element within a material. ucl.ac.ukresearchgate.net It is highly valuable for characterizing amorphous or nanocrystalline materials like this compound, where long-range order may be absent. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and extends to ~50 eV above it, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. researchgate.netaps.org The position of the absorption edge shifts to higher energies with an increasing oxidation state. The pre-edge features and the shape of the edge itself serve as a fingerprint for the local coordination environment of the cobalt atoms. mdpi.com

The EXAFS region, extending from ~50 eV to ~1000 eV beyond the edge, contains oscillatory structures that result from the scattering of the outgoing photoelectron by neighboring atoms. researchgate.net Analysis of the EXAFS signal can yield precise quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of the neighboring atoms for the first few coordination shells around the cobalt center. mdpi.comresearchgate.net For this compound, this allows for the direct determination of Co-O and Co-P bond lengths and coordination numbers, providing a detailed picture of the molecular structure. mdpi.com

| XAS Region | Probed Energy Range | Structural Information |

|---|---|---|

| XANES | From ~-20 to +50 eV around the absorption edge | Oxidation state of cobalt; Coordination geometry (e.g., tetrahedral, octahedral). researchgate.netmdpi.com |

| EXAFS | From ~+50 to +1000 eV above the absorption edge | Coordination number, identity of neighboring atoms (e.g., O, P), and precise interatomic distances (bond lengths). researchgate.net |

Microscopic and Elemental Compositional Analysis

Scanning Electron Microscopy (SEM) for Morphology and Surface Characteristics

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the study of this compound, SEM provides direct images of the material's particle size, shape, and surface texture.

The technique operates by scanning the sample's surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface. By detecting secondary electrons, an image of the surface morphology is constructed. For this compound, SEM analysis can reveal whether the material consists of discrete nanoparticles, larger aggregates, or a continuous film. researchgate.netresearchgate.net

Observations can range from smooth, featureless films to highly structured surfaces composed of nanocrystalline domains. researchgate.net The magnification capabilities of SEM allow for the characterization of particle size distribution and the degree of agglomeration. Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide qualitative or semi-quantitative elemental mapping of the surface, confirming the spatial distribution of cobalt and phosphorus. researchgate.net

| Characteristic | Description | Example Finding |

|---|---|---|

| Particle/Grain Size | The dimensions of individual particles or crystalline grains. | Can range from nanometers to micrometers, depending on synthesis conditions. |

| Morphology | The shape and structure of the particles (e.g., spherical, rod-like, amorphous). | Cobalt phosphate can form smooth films or nanocrystalline structures. researchgate.net |

| Surface Topography | The texture of the surface, such as smoothness, roughness, or porosity. | Highly ordered coatings can be achieved via methods like electrodeposition. researchgate.net |

| Agglomeration | The extent to which primary particles cluster together. | Reveals information about inter-particle interactions. |

Transmission Electron Microscopy (TEM) with Spectroscopic Coupling (EDX, EELS) for Nanostructure and Composition

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of a material's internal structure, crystallinity, and nanoscale morphology. For this compound, TEM can reveal the size and shape of primary nanoparticles with high precision and can be used to observe lattice fringes in crystalline domains, providing information about the crystal structure. liverpool.ac.ukru.nl

Modern TEM instruments are often equipped with spectroscopic detectors that allow for coupled analytical measurements on nanoscale regions.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): When the high-energy electron beam of the TEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. The EDX detector collects these X-rays, generating a spectrum that identifies the elements in the analyzed region. nih.gov This technique can be used to create elemental maps, showing the spatial distribution of Co, P, and O within a single nanoparticle or aggregate, confirming compositional homogeneity. nih.govacerp.ir

Electron Energy-Loss Spectroscopy (EELS): EELS analyzes the energy distribution of electrons that have passed through the sample. Some electrons lose energy by exciting atoms in the sample, and these energy losses are element-specific. EELS provides chemical information similar to EDX but can also offer insights into the electronic structure, bonding, and oxidation states of the elements. globalsino.comnih.gov For cobalt, the ratio of the L₃ and L₂ absorption edges in the EELS spectrum is sensitive to its oxidation state, providing a powerful tool for probing redox properties at the nanoscale. globalsino.com

| Technique | Primary Information | Application to this compound |

|---|---|---|

| TEM Imaging | Nanoscale morphology, internal structure, crystallinity, particle size. | Visualizing primary nanoparticles and lattice structure. liverpool.ac.uk |

| EDX Spectroscopy | Elemental identification and quantification, elemental mapping. | Confirming the presence and homogeneous distribution of Co, P, and O. nih.gov |

| EELS | Elemental analysis, chemical bonding, and oxidation state information. | Determining the Co(II)/Co(III) ratio at the nanoscale by analyzing the Co L-edge. globalsino.comub.edu |

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Elemental Quantification

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a highly sensitive analytical technique used for the precise determination of the bulk elemental composition of a sample. wikipedia.orgrubiconscience.com.au It is a destructive technique that provides highly accurate quantitative data, making it essential for confirming the stoichiometry of synthesized this compound.

The measurement process involves dissolving the solid sample, typically in an acid, and introducing the resulting solution as a fine aerosol into a high-temperature argon plasma (6,000 to 10,000 K). wikipedia.org The intense heat of the plasma excites the atoms and ions of the elements present in the sample, causing them to emit light at their characteristic wavelengths. An optical spectrometer separates these wavelengths, and the intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample. wikipedia.orglibretexts.org

By calibrating the instrument with standard solutions of known concentrations, ICP-AES can accurately quantify the mass percentages of cobalt and phosphorus in the material. fao.org This is crucial for verifying that the synthesis has yielded the correct Co:P molar ratio according to the empirical formula of this compound. The technique is capable of detecting a wide range of elements with very low detection limits, typically in the parts-per-billion (ppb) range. rubiconscience.com.au

| Element | Typical Emission Wavelength (nm) | Purpose of Analysis |

|---|---|---|

| Cobalt (Co) | 228.616, 238.892 | To accurately quantify the total cobalt content in the bulk material. libretexts.org |

| Phosphorus (P) | 213.618 | To accurately quantify the total phosphorus content. fao.org |

| Other Elements | Varies | To detect and quantify any potential impurities from precursor materials or the synthesis process. |

Electron Microprobe Microanalysis for Spatial Elemental Distribution

Electron Probe Microanalysis (EPMA) is a non-destructive analytical technique used to determine the chemical composition of small volumes of solid materials. geology.sk The method utilizes a finely focused electron beam to bombard a polished sample, which causes the atoms at the point of interaction to emit characteristic X-rays. geology.skutexas.edu By measuring the wavelengths and intensities of these X-rays using wavelength-dispersive spectrometers (WDS), the elemental composition at a microscopic scale can be accurately quantified. geology.skwustl.edu

For this compound, EPMA is instrumental in verifying the spatial homogeneity of its constituent elements: cobalt (Co), phosphorus (P), oxygen (O), and carbon (C). This technique can produce high-resolution elemental maps, visually representing the distribution of each element across the material's surface. These maps are crucial for identifying any phase segregation, impurities, or compositional variations within the sample. For instance, EPMA can confirm whether cobalt and phosphorus are uniformly co-located, as expected for the compound, or if there are distinct regions enriched in one element over the other.

Quantitative point analysis provides the precise weight percentage (wt%) of each element at specific locations, typically with a spatial resolution of a few micrometers. geology.sk This data is fundamental for confirming the stoichiometry of the synthesized material and ensuring it aligns with the theoretical formula of this compound.

Interactive Table: Example of EPMA Quantitative Point Analysis Data for a this compound Sample

This table shows hypothetical data representing the elemental weight percentages (wt%) obtained from different analysis points on the surface of a this compound sample. Uniform values across different points would indicate a high degree of chemical homogeneity.

| Analysis Point | Co (wt%) | P (wt%) | O (wt%) | C (wt%) | Total (wt%) |

| Point 1 | 27.15 | 14.28 | 44.21 | 14.36 | 100.00 |

| Point 2 | 27.21 | 14.31 | 44.15 | 14.33 | 100.00 |

| Point 3 | 27.18 | 14.25 | 44.25 | 14.32 | 100.00 |

| Point 4 (Aggregate) | 26.95 | 14.19 | 44.50 | 14.36 | 100.00 |

| Point 5 (Matrix) | 27.20 | 14.30 | 44.18 | 14.32 | 100.00 |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com For this compound, TGA is essential for determining its thermal stability and elucidating its decomposition pathways. The resulting TGA curve plots mass loss against temperature, while its first derivative, the DTG curve, shows the rate of mass loss, highlighting the temperatures at which the most significant decomposition events occur. researchgate.net

The thermal decomposition of this compound in an inert atmosphere is expected to occur in multiple stages:

Dehydration: An initial mass loss at lower temperatures (typically below 200°C) corresponds to the removal of adsorbed or coordinated water molecules.

Decomposition of the Organic Moiety: At higher temperatures, the glycerol component of the compound undergoes thermal degradation. ncsu.edu This complex process involves the breaking of C-C, C-H, and C-O bonds, leading to the release of various gaseous products such as water, carbon monoxide, and hydrocarbons. netzsch.com This stage is typically associated with a significant and rapid mass loss.

Phosphate Condensation and Final Conversion: Following the decomposition of the organic part, the remaining cobalt phosphate structure may undergo further transformations. This can involve the condensation of phosphate groups and the final conversion into a stable cobalt phosphate or cobalt oxide residue at high temperatures. The nature of the final product often depends on the atmosphere used (inert or oxidizing). csu.edu.cn

By analyzing the temperature ranges and the percentage of mass loss for each step, a detailed mechanism for the thermal decomposition can be proposed. csu.edu.cn

Interactive Table: Representative TGA Data for this compound Decomposition

This table outlines the typical stages of thermal decomposition for this compound as observed in a TGA experiment conducted under a nitrogen atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |

| 1. Dehydration | 50 - 180 | ~5-10% | H₂O |

| 2. Glycerol Decomposition | 200 - 450 | ~30-40% | H₂O, CO, CO₂, various hydrocarbons |

| 3. Final Conversion | 450 - 800 | ~5-10% | H₂O, CO₂ |

| Final Residue | >800 | ~40-50% of initial mass | Cobalt Phosphate / Cobalt Oxide |

Porosity and Surface Area Determination via Gas Sorption (e.g., BET Theory)

The determination of specific surface area and porosity is critical for materials used in applications such as catalysis, adsorption, and gas storage. microanalysis.com.au The most common method for this characterization is gas sorption analysis, based on the principles of physical adsorption, or physisorption. iitk.ac.in The Brunauer-Emmett-Teller (BET) theory is the standard model used to calculate the specific surface area from the gas adsorption data. anton-paar.comwikipedia.org

The analysis involves exposing the this compound sample, after degassing under vacuum at an elevated temperature, to an inert gas like nitrogen at its boiling point (77 K). mdpi.com The amount of gas adsorbed onto the material's surface is measured at various controlled relative pressures. The resulting plot of adsorbed gas volume versus relative pressure is known as the adsorption-desorption isotherm.

The BET equation is applied to a specific linear region of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the volume of gas required to form a single molecular layer (a monolayer) on the entire surface of the material. anton-paar.com From this monolayer capacity, and knowing the cross-sectional area of the adsorbate gas molecule, the total specific surface area (expressed in m²/g) is determined. wikipedia.org

Furthermore, the shape of the isotherm and the volume of gas adsorbed at pressures approaching saturation can provide detailed information about the material's porous structure, including the total pore volume and the pore size distribution. researchgate.net This allows for the classification of pores into micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). researchgate.net

Interactive Table: Typical Porosity and Surface Area Data for a Cobalt-Based Material

This table provides example data obtained from N₂ gas sorption analysis for a porous cobalt-based material, representative of what might be expected for this compound.

| Parameter | Symbol | Value | Unit |

| BET Specific Surface Area | SBET | 85.4 | m²/g |

| Total Pore Volume | Vt | 0.15 | cm³/g |

| Average Pore Diameter | Dp | 7.0 | nm |

| Micropore Volume | Vmicro | 0.02 | cm³/g |

| Mesopore Volume | Vmeso | 0.13 | cm³/g |

Theoretical and Computational Investigations of Cobalt Glycerol Phosphate Systems

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical methods are indispensable for accurately describing the electronic behavior of cobalt glycerol (B35011) phosphate (B84403). These first-principles approaches are crucial for understanding bonding, electronic properties, and reaction pathways.

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating transition metal complexes, offering a favorable balance between computational cost and accuracy. arxiv.org For cobalt glycerol phosphate, DFT is instrumental in determining the most stable geometric arrangements (geometry optimization) of the molecule. By exploring the potential energy surface, researchers can identify equilibrium structures and transitional states. Various exchange-correlation functionals can be employed to accurately model the geometry of such metal complexes. nih.gov

DFT calculations also provide deep insights into the electronic properties of this compound. These calculations can determine the distribution of electron density, molecular orbital energies, and the nature of the frontier orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). This information is critical for understanding the compound's reactivity, stability, and spectroscopic characteristics. The application of DFT can also elucidate the electronic structure of complex materials, which is fundamental to predicting their properties and performance. rsc.org

Furthermore, DFT is extensively used to map out the mechanisms of chemical reactions involving this compound. mdpi.com For instance, in catalytic applications, DFT can be employed to investigate the decomposition pathways of glycerol on cobalt-containing surfaces. rsc.orgresearchgate.net By calculating the energy barriers of different reaction steps, the most favorable reaction pathways can be identified. rsc.org This is particularly valuable in understanding how this compound might function in processes like glycerol oxidation. researchgate.net

Table 1: Application of DFT in the Study of this compound and Related Systems

| Application Area | Key Investigated Properties | Significance |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles, overall molecular conformation. | Predicts the most stable three-dimensional structure of the compound. |

| Electronic Properties | Electron density distribution, HOMO-LUMO gap, molecular orbital analysis. | Provides insights into chemical reactivity, stability, and spectroscopic behavior. |

| Reaction Mechanisms | Transition state energies, reaction energy profiles, intermediate structures. | Elucidates the step-by-step process of chemical transformations, crucial for catalysis. researchgate.net |

For situations demanding very high accuracy in energetic predictions, high-level ab initio methods are employed. Coupled-Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate energies for systems that are well-described by a single electronic configuration. nih.govosti.gov For this compound, CCSD(T) calculations can yield benchmark energetic data, such as reaction enthalpies and activation energies, with high confidence. nih.govsemanticscholar.orgresearchgate.net

However, transition metal complexes like this compound can exhibit significant multireference character, where a single electronic configuration is insufficient to describe the electronic state accurately. In such cases, multireference approaches are necessary. researchgate.netdtic.mil Methods like the Complete Active Space Second-Order Perturbation Theory (CASPT2) are designed to handle these complex electronic structures, providing a more reliable description of the energetics, especially for different spin states of the cobalt center. nih.gov Reconciling the results from local coupled-cluster methods with multireference approaches is an active area of research to ensure accurate predictions for transition metal spin-state energetics. nih.gov

Table 2: Comparison of High-Level Ab Initio Methods for Energetic Predictions

| Method | Abbreviation | Strengths | Considerations for this compound |

| Coupled-Cluster with Singles, Doubles, and Perturbative Triples | CCSD(T) | High accuracy for single-reference systems. | May be less reliable if the cobalt center exhibits strong multireference character. |

| Complete Active Space Second-Order Perturbation Theory | CASPT2 | Accurately treats multireference systems. | Computationally demanding; requires careful selection of the active space. |

Molecular Modeling and Simulation Approaches

While quantum chemical methods provide high accuracy for smaller systems, molecular modeling and simulation techniques are essential for studying the behavior of larger assemblies of this compound molecules, such as in solution or in the solid state.

To simulate large systems containing many molecules of this compound, classical molecular dynamics (MD) simulations based on force fields are often employed. osti.gov A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. Developing a specific and accurate force field for this compound would be a critical step to enable large-scale simulations. researchgate.net These simulations can provide insights into the structural and dynamic properties of the compound in different environments, such as its solvation behavior. researchgate.net

Semiempirical methods, which use a simplified form of the Schrödinger equation and parameters derived from experimental data, offer a compromise between the accuracy of ab initio methods and the speed of force fields. These methods can be used to study larger systems than are feasible with DFT, while still retaining a quantum mechanical description.

Identifying the most stable isomer of a complex molecule like this compound can be a significant challenge due to the vast number of possible atomic arrangements. Genetic algorithms (GAs) are powerful optimization techniques inspired by biological evolution that can be used to perform a global search for the lowest energy structure. nih.govresearchgate.net In this approach, a population of candidate structures is evolved through processes of selection, crossover, and mutation, with the "fitness" of each structure being determined by its calculated energy, often from DFT calculations. um.edu.myarxiv.org This methodology has been successfully applied to find the global minima of cobalt oxide nanoclusters and to design new catalysts, suggesting its utility for determining the most stable conformations of this compound. peerj.com

Computational Design and Discovery Strategies

Computational methods are not only used to study existing compounds but also to design new materials with desired properties. researchgate.netnih.govcgu.edu.tw By leveraging the understanding gained from quantum chemical calculations and molecular simulations, it is possible to computationally design novel derivatives of this compound. For instance, by systematically modifying the structure of the glycerol or phosphate ligands, one could tune the electronic properties of the cobalt center for specific catalytic applications. mdpi.com This in silico screening approach can significantly accelerate the discovery of new functional materials, reducing the need for extensive and time-consuming experimental synthesis and testing. nih.gov

High-Throughput Screening for Material Candidates

High-throughput screening (HTS) is a computational methodology designed to rapidly assess large libraries of potential compounds for specific properties. This approach automates the process of generating and evaluating material candidates, significantly accelerating the discovery of new materials with desired functionalities. In the context of cobalt-containing materials, HTS has been successfully employed to explore new cobalt carboxyaryl phosphonates and porous cobalt-based metal-organic frameworks. nih.govnih.govrsc.org

The application of HTS to the this compound system would involve the generation of a virtual library of related structures, varying, for example, the coordination environment of the cobalt ion, the hydration state, or the presence of other organic ligands. Each of these virtual structures would then be subjected to rapid, lower-level computational analysis to predict key properties such as stability, porosity, or electronic structure. Promising candidates identified through this initial screening can then be subjected to more rigorous and computationally expensive analysis. This methodology provides a systematic and efficient pathway to explore the vast chemical space associated with this compound and related materials, identifying promising candidates for applications in catalysis, gas storage, or as magnetic materials.

Machine Learning Applications in Inorganic Chemistry

Machine learning (ML) is rapidly transforming materials discovery by enabling the prediction of material properties from existing data. scispace.commdpi.com ML models can be trained on large datasets of known inorganic compounds to recognize complex relationships between a material's composition and its functional properties. Once trained, these models can predict the properties of novel, un-synthesized materials with remarkable accuracy, circumventing the need for direct, time-consuming quantum mechanical calculations for every new candidate.

For this compound systems, an ML approach could be developed by first compiling a database of known cobalt phosphate and other related organophosphate compounds. The properties of these compounds, whether calculated via Density Functional Theory (DFT) or determined experimentally, would be used to train an ML algorithm. The model would learn to correlate features of the compounds (such as the coordination number of the cobalt, the bond lengths and angles, and the nature of the organic moiety) with target properties like catalytic activity, thermal stability, or band gap energy. Such a trained model could then be used to predict the properties of various hypothetical this compound structures, providing a rapid and efficient means to identify promising candidates for specific applications. For instance, ML models have been successfully used to predict the properties and nutrient fate of engineered hydrochars, demonstrating the power of this approach in complex systems. researchgate.net

Iterative Ligand Design for Tunable Properties

The properties of a metal complex are intrinsically linked to the nature of its ligands. Iterative ligand design is a computational strategy that leverages this relationship to fine-tune the functionality of a material. This process involves a feedback loop where computational models are used to predict the effect of specific ligand modifications on the properties of the complex. The insights gained from these predictions then guide the next round of modifications, leading to a systematic optimization of the material's performance.

In the case of this compound, the glycerol phosphate moiety itself acts as a ligand. Computational modeling can be used to explore how modifications to this ligand—for example, by substituting functional groups on the glycerol backbone or by introducing co-ligands—would alter the electronic structure and, consequently, the catalytic or magnetic properties of the cobalt center. The dynamics of ligand substitution in cobalt complexes are a critical aspect of their chemistry, and computational studies can provide valuable insights into these processes. nih.gov By systematically exploring the effects of different ligand environments, it is possible to design novel this compound derivatives with properties tailored for specific applications.

Spin-State Energetics and Magnetic Property Predictions

Cobalt(II) complexes are well-known for their interesting magnetic properties, which arise from the presence of unpaired electrons in their d-orbitals. These complexes can exist in different spin states, typically a high-spin and a low-spin state, which have different numbers of unpaired electrons and, therefore, different magnetic moments. The relative stability of these spin states is often very sensitive to the coordination environment of the cobalt ion.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the spin-state energetics of cobalt complexes. rsc.orgunige.ch These calculations can accurately predict the energy difference between the high-spin and low-spin states, providing fundamental insights into the magnetic behavior of the material. For example, detailed computational studies have been performed on various Co(II) complexes to determine their spin-state energetics. chemrxiv.org The magnetic properties of cobalt phosphorus materials have also been investigated, revealing how composition and structure influence their magnetic behavior. researchgate.net By applying these computational techniques to this compound, it would be possible to predict its magnetic properties and to understand how these properties could be tuned by modifying its structure.

| Complex | Method | Spin-State Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| [Co(tpy)2]2+ | DFT | Varies with functional | rsc.org |

| [Co(NCH)6]2+ | CCSD(T) | ~1.5 - 2.0 | unige.ch |

Mechanistic Insights into Catalytic Processes and Adsorption Phenomena

Cobalt phosphates have attracted significant attention as catalysts, particularly for the oxygen evolution reaction (OER) in water splitting. stanford.edursc.orgnih.govresearchgate.netrsc.org Computational studies, primarily using DFT, have been instrumental in elucidating the complex reaction mechanisms involved in these catalytic processes. These studies can map out the entire catalytic cycle at the atomic level, identifying key reaction intermediates, transition states, and the rate-limiting steps of the reaction.

Similarly, understanding the adsorption of reactant molecules onto the catalyst surface is crucial for designing efficient catalytic systems. DFT calculations can provide detailed information about the geometry and energetics of adsorption, revealing the most favorable binding sites and the nature of the interaction between the adsorbate and the surface. mdpi.comnih.govmdpi.comyoutube.com For instance, the adsorption of glycerol on various transition metal surfaces has been studied computationally to understand the initial steps in its catalytic conversion. rsc.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net

By applying these computational methodologies to this compound, it would be possible to gain a deep understanding of its potential catalytic activity. For example, DFT calculations could be used to model the adsorption of glycerol onto a this compound surface and to investigate the subsequent reaction pathways for its conversion into value-added chemicals. This would provide invaluable insights for the rational design of novel catalysts based on this material.

| Surface | Adsorption Site | Adsorption Energy (eV) | Method | Reference |

|---|---|---|---|---|

| Cu(110) | Long Bridge | -1.28 | DFT-D3 | researchgate.net |

| Pt(111) | - | -0.46 | DFT | researchgate.net |

| Rh(111) | - | -0.47 | DFT | researchgate.net |

| Pd(111) | - | -0.38 | DFT | researchgate.net |

Advanced Applications in Materials Science and Catalysis

Electrocatalysis and Redox-Mediated Reactions

Cobalt phosphate-based materials have demonstrated significant potential as electrocatalysts for several key chemical transformations. Their ability to mediate electron transfer processes makes them suitable for accelerating reactions such as glycerol (B35011) oxidation, oxygen evolution, and hydrogen evolution, which are central to renewable energy systems and green chemistry.

The electrocatalytic oxidation of glycerol, a byproduct of biodiesel production, represents a promising avenue for producing valuable chemicals. Cobalt phosphate-based catalysts have shown considerable activity and selectivity in this reaction. The intricate reaction pathways of glycerol electrooxidation can lead to various C1–C3 intermediates, making the development of selective catalysts crucial. nih.govacs.org

Recent research has highlighted the efficacy of two-dimensional cobalt phosphate (B84403) (CoP) nanosheets as proficient catalysts for the selective oxidation of glycerol to formate (B1220265) under alkaline conditions at ambient temperatures. nih.gov Ultrathin 2D-CoP nanosheets have demonstrated a high selectivity, achieving an 82% yield for formate. nih.gov These catalysts exhibit a low onset potential for the glycerol oxidation reaction (GOR), making the process more energy-efficient compared to the competing oxygen evolution reaction (OER). nih.govacs.org Specifically, CoP nanosheets show a remarkably low onset potential of 1.12 V versus the reversible hydrogen electrode (RHE). nih.govacs.org

Furthermore, substoichiometric cobalt (oxy)hydroxide has been identified as an effective electrocatalyst for the selective oxidation of glycerol to hydroxypyruvic acid (HPA), a significant chemical intermediate. researchgate.netx-mol.net This process can achieve a Faradaic efficiency for HPA production of up to 43.2%. researchgate.netx-mol.net The high-valent cobalt center is believed to be responsible for the enhanced activity and selectivity in this transformation. x-mol.net

Table 1: Performance of Cobalt-Based Catalysts in Glycerol Oxidation

| Catalyst | Product | Selectivity / Faradaic Efficiency | Onset Potential (vs. RHE) |

|---|---|---|---|

| Ultrathin 2D-CoP Nanosheets | Formate | 82% Yield | 1.12 V |

| Substoichiometric Cobalt (oxy)hydroxide | Hydroxypyruvic Acid | 43.2% Faradaic Efficiency | Not Specified |

Cobalt-based catalysts have also been successfully employed for the oxidation of glycerol to dicarboxylic acids, such as tartronic and oxalic acids. researchgate.netdntb.gov.ua Under mild conditions (55–70 °C and 0.1 MPa O2), cobalt catalysts supported on Mg3Al(OH)y(CO3)z structures have achieved 100% glycerol conversion with 64% selectivity towards tartronic acid and 24% towards oxalic acid. researchgate.net The interaction between cobalt sites and surface hydroxides is suggested to be crucial for the selective oxidation of glycerol to these dicarboxylic acids. researchgate.net

Cobalt phosphate (CoPi)-based materials are recognized as cost-effective and highly active electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. rsc.org Their good stability, high catalytic activity, and favorable redox properties have drawn significant attention. rsc.org The performance of these catalysts is influenced by their structure and composition. For instance, modulating the coordination environment of cobalt from octahedral to tetrahedral in cobalt phosphate has been shown to enhance OER activity. nih.gov This is attributed to the tetrahedral sites facilitating the formation of active high-valent cobalt (hydr)oxide intermediates. nih.gov

Amorphous S-doped cobalt-iron phosphate nanosheets have demonstrated excellent electrochemical activity for OER, requiring an overpotential of only 273 mV to achieve a current density of 10 mA cm⁻² in 1M KOH. researchgate.net Similarly, hydrous cobalt phosphate thin films have shown a low overpotential of 292 mV at the same current density. researchgate.net

Table 2: OER Performance of Various Cobalt Phosphate-Based Catalysts

| Catalyst | Overpotential @ 10 mA cm⁻² | Electrolyte |

|---|---|---|

| Amorphous S-doped Co-Fe-Pi Nanosheets | 273 mV | 1M KOH |

| Hydrous Cobalt Phosphate Thin Films | 292 mV | 1.0 M KOH |

In addition to OER, cobalt phosphate materials are also effective catalysts for the hydrogen evolution reaction (HER). The development of efficient and non-precious catalysts for HER is essential for sustainable hydrogen production through water electrolysis. researchgate.net Iron-doped cobalt phosphate has emerged as a superior HER electrocatalyst over a wide pH range. acs.org An optimized composition of Fe0.43Co2.57(PO4)2 on a copper substrate requires low overpotentials to drive a current density of 100 mA cm⁻² in alkaline, acidic, and neutral media. acs.org The enhanced performance is attributed to the modification of the electronic properties of the phosphate with iron doping, which optimizes hydrogen adsorption on the active sites. acs.org

Molecular cobalt catalysts in phosphate-buffered water have also demonstrated remarkable activity for HER, with the phosphate buffer playing an active role as a proton donor. rsc.orgrsc.org

Table 3: HER Performance of Fe-doped Cobalt Phosphate Catalyst

| Electrolyte | Overpotential @ 100 mA cm⁻² |

|---|---|

| 1.0 M KOH | 108.1 mV |

| 0.5 M H₂SO₄ | 128.8 mV |

| 1.0 M Phosphate-Buffered Saline | 291.5 mV |

Understanding the active sites and reaction mechanisms is crucial for designing more efficient cobalt phosphate-based electrocatalysts. For OER, studies suggest that Co(III)-OH and Co(IV)-O species are key intermediates, with phosphate species acting as proton acceptors. semanticscholar.orgstanford.eduacs.org The turnover-limiting step is believed to be the oxygen-oxygen bond coupling. semanticscholar.orgstanford.edu In-depth investigations have revealed that Co³⁺ species are likely the dominant catalytic active centers during the OER. acs.org The coordination geometry of cobalt also plays a significant role, with tetrahedral sites in anhydrous Co₃(PO₄)₂ showing higher intrinsic activity by facilitating the formation of active high-valent cobalt intermediates. nih.gov

In the context of glycerol oxidation, the reaction pathway is complex and can lead to a variety of products. acs.orgresearchgate.net The reaction can proceed through the initial oxidation of glycerol to glyceraldehyde or dihydroxyacetone. acs.org Further oxidation can lead to glycerate, which can then be converted to tartronate (B1221331) or cleaved to form glycolate (B3277807) and formate. acs.org The selectivity towards a specific product is highly dependent on the catalyst's structure and the reaction conditions. For instance, the formation of formate from glycerol on cobalt phosphate catalysts is a key pathway being explored for the production of this valuable C1 chemical. nih.gov

Glycerol Oxidation Reactions (GOR) for Value-Added Chemicals

Energy Storage and Conversion Systems

The demand for efficient energy storage has driven extensive research into novel materials for capacitors and batteries. Cobalt phosphates have demonstrated considerable promise in these areas due to their favorable electrochemical properties.

Electrode Materials for Electrochemical Capacitors

Cobalt phosphate has been identified as a highly effective electrode material for electrochemical capacitors, often referred to as supercapacitors. These devices store energy through electrostatic charge accumulation or fast surface redox reactions (pseudocapacitance). The performance of cobalt phosphate materials is attributed to their high theoretical specific capacitance, good electrical conductivity, and stability.

Research into one-dimensional (1D) nanobelt-like cobalt pyrophosphate (Co₂P₂O₇) materials, synthesized via hydrothermal methods, has shown excellent supercapacitor capabilities. The porous nanostructure of these materials facilitates rapid ion transfer, which is crucial for high performance. In one study, the specific capacitance of a Co₂P₂O₇ electrode was significantly influenced by the synthesis temperature, with the material prepared at 150 °C exhibiting the highest specific capacitance of 1766 F g⁻¹ at a scan rate of 5 mV s⁻¹ in a 1 M KOH electrolyte. mdpi.com When assembled into an asymmetric supercapacitor device with activated carbon (Co₂P₂O₇//AC), it delivered a high energy density of 83.16 Wh kg⁻¹ and a power density of 9.35 kW kg⁻¹. mdpi.com

Table 1: Electrochemical Performance of Co₂P₂O₇ Electrodes

| Electrode Material | Synthesis Temp. (°C) | Max. Specific Capacitance (F g⁻¹) @ 5 mV s⁻¹ |

|---|---|---|

| CoP-120 | 120 | 1057 |

| CoP-150 | 150 | 1766 |

| CoP-180 | 180 | 856 |

Data sourced from a study on 1D nanobelt-like cobalt phosphate materials. mdpi.com

Battery Component Precursors

In the field of lithium-ion batteries, specific cobalt compounds serve as essential precursors for synthesizing cathode active materials. Precursors are the starting materials that are processed to create the final cathode, which is a critical component determining a battery's energy density, lifespan, and safety. aichelin.atmalvernpanalytical.com

Common cobalt precursors include cobalt oxide (Co₃O₄), cobalt hydroxide (B78521), and cobalt carbonate. hmicronpowder.com These materials are typically reacted with lithium sources like lithium carbonate or lithium hydroxide during a high-temperature calcination process to produce cathode materials such as Lithium Cobalt Oxide (LiCoO₂) or Lithium Cobalt Phosphate (LiCoPO₄). malvernpanalytical.comhmicronpowder.com LiCoPO₄ is particularly noted for its high redox potential (4.8V vs. Li/Li⁺), which allows for a theoretical energy density of approximately 800 Wh kg⁻¹, significantly higher than many other cathode materials. researchgate.net

While cobalt phosphate itself is a key cathode material, the term "cobalt glycerol phosphate" is not established in the literature as a standard precursor for battery components. However, glycerol-derived solvents like glycerol carbonate have been investigated for use in battery electrolytes due to their high dielectric constant and ability to dissolve lithium salts effectively. google.com The synthesis of the final cathode material relies on the precise control of the precursor's physical properties, such as particle size and shape, to ensure optimal performance in the battery. epo.org

Precursors for Advanced Material Fabrication

Beyond energy storage, cobalt-based compounds are used as precursors in sophisticated fabrication techniques to create high-purity thin films and nanostructures with tailored properties.

Atomic Layer Deposition (ALD) for Thin Film Growth

Atomic Layer Deposition (ALD) is a technique that allows for the growth of ultrathin films with atomic-level precision, uniformity, and conformality. This is achieved through sequential, self-limiting surface reactions. For the deposition of cobalt phosphate thin films, specific gaseous precursors containing cobalt and phosphorus are required.

A plasma-assisted ALD process has been developed for cobalt phosphate using cobaltocene (B1669278) (CoCp₂) as the cobalt precursor and trimethyl phosphate (TMP) as the phosphorus source, with an O₂ plasma used as a co-reactant. tue.nlresearchgate.net The process involves a four-step (ABCD) cycle that enables precise control over the film's stoichiometry and thickness. Research has demonstrated that this method can produce nearly stoichiometric Co₃P₂O₈ films with a consistent growth per cycle (GPC). tue.nl The ALD process parameters, such as precursor dosing times and deposition temperature, are critical for achieving the desired film quality. tue.nlresearchgate.net

Table 2: ALD Process Parameters for Cobalt Phosphate Thin Film Deposition

| Parameter | Condition |

|---|---|

| Cobalt Precursor | Cobaltocene (CoCp₂) |

| Phosphorus Precursor | Trimethyl Phosphate (TMP) |

| Co-reactant | O₂ Plasma |

| Deposition Temperature | 300 °C |

| Growth Per Cycle (GPC) | 1.12 ± 0.05 Å |

Data from studies on plasma-assisted ALD of cobalt phosphate. tue.nlresearchgate.net

Development of Nanoparticles and Composites

The synthesis of cobalt-based nanoparticles and composites often employs methods where organic molecules can direct the material's growth and final morphology. Glycerol has been utilized as a co-solvent and controlling agent in the solvothermal synthesis of cobalt acid composite nanoparticles (nano-MCo₂O₄, where M can be Cu, Ni, Zn, etc.). researchgate.netrsc.org In this process, the presence of glycerol influences the formation of a regular and uniform spherical structure. researchgate.netrsc.org Before the final calcination step, the surface of the precursor material is observed to be wrapped in a fold-like substance, a feature attributed to the addition of glycerol during synthesis. researchgate.netrsc.org

Similarly, glycerol has been used in the polyol synthesis of cobalt nanorods, where solid cobalt alkoxide intermediates form in the initial stages. rsc.org These intermediates act as a reservoir that controls the reduction of cobalt ions, thereby mediating the subsequent anisotropic growth of the nanorods. rsc.org The ability to control the shape and size of these nanoparticles is critical as their properties, and thus their performance in applications like catalysis, are highly dependent on these factors. rsc.orgmdpi.com

Catalytic Decomposition of Energetic Materials

One of the significant challenges in solid propellant formulation is controlling the decomposition of energetic materials to enhance combustion performance. researchgate.netrsc.org Cobalt-based compounds have been shown to be effective catalysts for this purpose.

Specifically, cobalt acid composites (nano-MCo₂O₄) synthesized using a glycerol-controlled solvothermal method have demonstrated high catalytic activity toward the decomposition of energetic materials like ammonium (B1175870) perchlorate (B79767) (AP) and cyclotrimethylenetrinitramine (RDX). researchgate.netrsc.org The catalytic performance of these materials was investigated using differential scanning calorimetry (DSC), which measures the heat flow associated with thermal transitions. The results showed that the addition of the cobalt composites significantly lowered the decomposition temperature of AP. For instance, the BaCo₂O₄ composite exhibited the best catalytic activity for AP decomposition among several tested composites. rsc.org

Table 3: Effect of Glycerol-Controlled Cobalt Composites on AP Decomposition

| Catalyst | High-Temp. Decomposition Peak of AP (°C) | Peak Temperature Decrease (°C) |

|---|---|---|

| Pure AP | 436.8 | N/A |

| AP + CuCo₂O₄ | 338.4 | 98.4 |

| AP + NiCo₂O₄ | 344.7 | 92.1 |

| AP + ZnCo₂O₄ | 351.9 | 84.9 |

| AP + BaCo₂O₄ | 335.7 | 101.1 |

Data derived from research on the catalytic decomposition of energetic materials. rsc.org

The enhanced catalytic activity is attributed to factors such as higher crystallinity and the specific properties of the metal ions within the composite structure. rsc.org This glycerol-controlled synthesis pathway provides a simple and high-yield method for designing high-performance combustion catalysts for solid propellants. researchgate.netrsc.org

Based on a comprehensive search of available scientific literature, there is no specific research detailing the use of the chemical compound “this compound” for biomass conversion and sustainable chemical synthesis.

The search yielded information on related but distinct areas of research, such as:

The application of cobalt phosphate (CoP) in the electrocatalytic oxidation of glycerol. acs.org

The use of various cobalt-based catalysts (e.g., cobalt oxides, cobalt-metal organic frameworks) in the conversion of glycerol to value-added chemicals like glycerol carbonate. mdpi.comresearchgate.netmdpi.com

The role of glycerol as a precursor or solvent in the synthesis of different cobalt compounds. researchgate.netresearchgate.netrsc.org

However, no studies were identified that specifically investigate "this compound" as a catalyst or material for the applications outlined in the user's request. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables on this specific topic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.